

An In-depth Technical Guide to Cyclopropyltributylstannane (CAS: 17857-70-4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **cyclopropyltributylstannane**, a versatile organotin reagent crucial in modern organic synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties

CyclopropyltributyIstannane is a stable, yet reactive, organometallic compound featuring a cyclopropyl group attached to a tributyltin moiety. Its unique structural characteristics make it a valuable building block for the introduction of the cyclopropyl group in complex molecular architectures.

Physicochemical Data

The fundamental physicochemical properties of **cyclopropyltributylstannane** are summarized in the table below for easy reference.



Property	Value	
CAS Number	17857-70-4	
Molecular Formula	C15H32Sn	
Molecular Weight	331.12 g/mol [1]	
Physical Form	Liquid	
Boiling Point	317.958 °C at 760 mmHg	
Purity	>95% - 97%	

Note: Density and refractive index data are not readily available in the searched literature.

Safety Information

CyclopropyltributyIstannane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statement	Description	
H301	Toxic if swallowed	
H312	Harmful in contact with skin	
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H332	Harmful if inhaled	
H410	Very toxic to aquatic life with long-lasting effects	

Pictograms:

Skull and Crossbones Exclamation Mark Environment

Spectroscopic Data



Detailed spectroscopic data is essential for the characterization and quality control of **cyclopropyltributyIstannane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra of **cyclopropyltributyIstannane** are not explicitly available in the searched literature. General regions for related structures are discussed for interpretive purposes.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl and cyclopropyl groups. The protons of the butyl groups would appear as complex multiplets in the upfield region (approx. 0.8-1.6 ppm). The cyclopropyl protons would also be in the upfield region, typically with complex splitting patterns due to geminal and cis/trans vicinal couplings.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the butyl and cyclopropyl carbons. The four carbons of the butyl group would resonate in the aliphatic region (approx. 10-35 ppm). The carbons of the cyclopropyl ring are expected at higher field, typically below 10 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A specific peak list for **cyclopropyltributylstannane** is not available in the searched literature. The expected characteristic absorption bands based on its functional groups are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3080-3000	C-H (cyclopropyl)	Stretching
2960-2850	C-H (butyl)	Stretching
~1465	C-H (butyl)	Bending
~1020	C-C (cyclopropyl)	Ring deformation

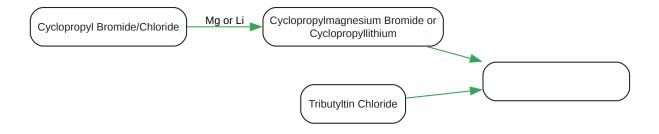
Synthesis and Reactivity Synthesis of Cyclopropyltributylstannane



Two primary methods for the synthesis of **cyclopropyltributylstannane** are reported in the literature.[2]

Method 1: From a Grignard or Organolithium Reagent

This approach involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium with tributyltin chloride.

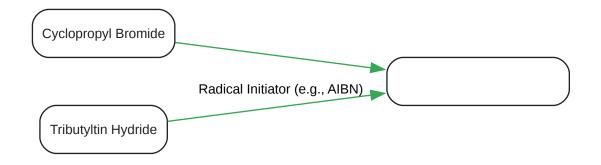


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Diagram 1: Synthesis via Grignard or Organolithium Reagent.

Method 2: Direct Stannylation

This method involves the reaction of cyclopropyl bromide with tributyltin hydride, often in the presence of a radical initiator.[2]



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Diagram 2: Synthesis via Direct Stannylation.

Detailed, step-by-step experimental protocols for the synthesis of **cyclopropyltributylstannane** are not available in the searched literature.

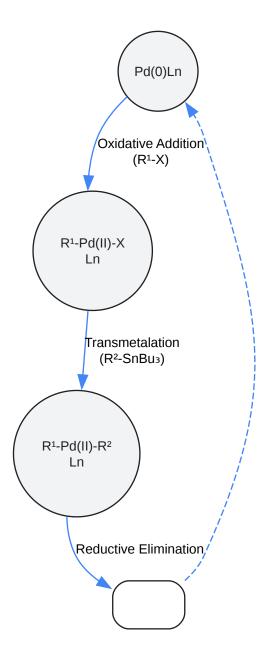


Stille Cross-Coupling Reaction

The primary application of **cyclopropyltributylstannane** is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[2] In this reaction, the cyclopropyl group is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide/triflate.

Reaction Mechanism:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.





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